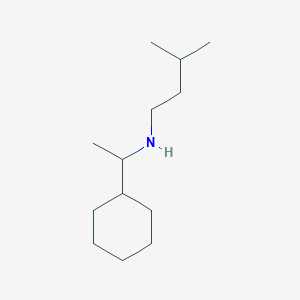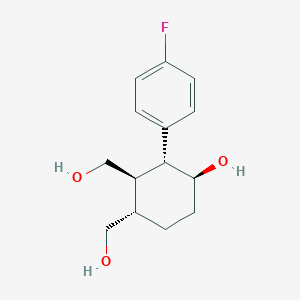
((1S,2R,3R,4S)-3-(4-Fluorophenyl)-4-hydroxycyclohexane-1,2-diyl)dimethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((1S,2R,3R,4S)-3-(4-Fluorophenyl)-4-hydroxycyclohexane-1,2-diyl)dimethanol: is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound features a cyclohexane ring substituted with a fluorophenyl group, hydroxyl group, and two methanol groups. Its stereochemistry is defined by the specific spatial arrangement of its atoms, which is crucial for its chemical behavior and interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((1S,2R,3R,4S)-3-(4-Fluorophenyl)-4-hydroxycyclohexane-1,2-diyl)dimethanol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under heat to form the six-membered ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts alkylation reaction, using a fluorobenzene derivative and an appropriate catalyst such as aluminum chloride.
Addition of Methanol Groups: The methanol groups can be added through a Grignard reaction, where a Grignard reagent reacts with a carbonyl compound to form the alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
((1S,2R,3R,4S)-3-(4-Fluorophenyl)-4-hydroxycyclohexane-1,2-diyl)dimethanol: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alkanes or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: Ammonia (NH₃), Thiols (RSH)
Major Products
Oxidation: Ketones, Aldehydes
Reduction: Alkanes, Alcohols
Substitution: Amines, Thiols
Wissenschaftliche Forschungsanwendungen
((1S,2R,3R,4S)-3-(4-Fluorophenyl)-4-hydroxycyclohexane-1,2-diyl)dimethanol: has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and studies involving protein-ligand interactions.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism by which ((1S,2R,3R,4S)-3-(4-Fluorophenyl)-4-hydroxycyclohexane-1,2-diyl)dimethanol exerts its effects involves its interaction with specific molecular targets. The hydroxyl and methanol groups enable hydrogen bonding and electrostatic interactions with proteins and enzymes, influencing their activity and function. The fluorophenyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Vergleich Mit ähnlichen Verbindungen
((1S,2R,3R,4S)-3-(4-Fluorophenyl)-4-hydroxycyclohexane-1,2-diyl)dimethanol: can be compared with other similar compounds, such as:
((1S,2R,3R,4S)-3-(4-Chlorophenyl)-4-hydroxycyclohexane-1,2-diyl)dimethanol: Similar structure but with a chlorine atom instead of fluorine, affecting its reactivity and interactions.
((1S,2R,3R,4S)-3-(4-Methylphenyl)-4-hydroxycyclohexane-1,2-diyl)dimethanol: Contains a methyl group, altering its steric and electronic properties.
((1S,2R,3R,4S)-3-(4-Nitrophenyl)-4-hydroxycyclohexane-1,2-diyl)dimethanol:
The uniqueness of This compound lies in its specific stereochemistry and the presence of the fluorophenyl group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H19FO3 |
|---|---|
Molekulargewicht |
254.30 g/mol |
IUPAC-Name |
(1S,2R,3R,4S)-2-(4-fluorophenyl)-3,4-bis(hydroxymethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C14H19FO3/c15-11-4-1-9(2-5-11)14-12(8-17)10(7-16)3-6-13(14)18/h1-2,4-5,10,12-14,16-18H,3,6-8H2/t10-,12-,13+,14+/m1/s1 |
InChI-Schlüssel |
JHJGCBHLZJEADP-ZZVYKPCYSA-N |
Isomerische SMILES |
C1C[C@@H]([C@H]([C@@H]([C@H]1CO)CO)C2=CC=C(C=C2)F)O |
Kanonische SMILES |
C1CC(C(C(C1CO)CO)C2=CC=C(C=C2)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(3-Methylbutan-2-yl)oxy]pyridin-4-amine](/img/structure/B13321048.png)
![4-Chloro-1-[(5-chlorothiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13321049.png)
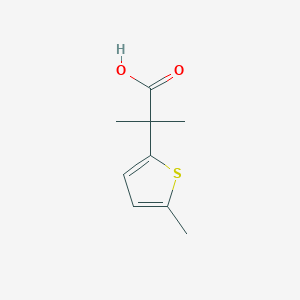
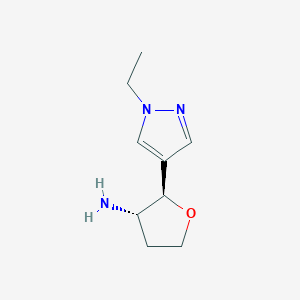

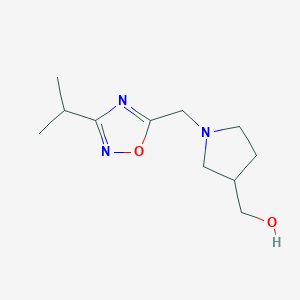
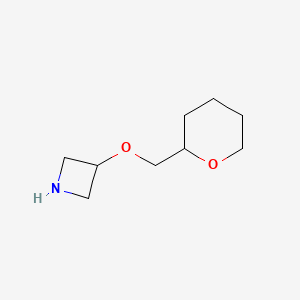
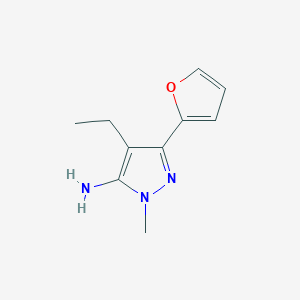
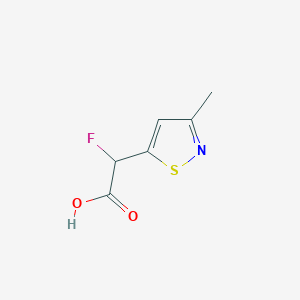
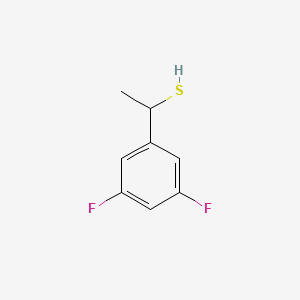
![4-(Bicyclo[1.1.1]pentan-1-yl)-2-chloropyrimidine](/img/structure/B13321103.png)
![3-[(Azetidin-3-yloxy)methyl]-5-methyl-1,2-oxazole](/img/structure/B13321119.png)
